Cas no 467214-21-7 (Alvespimycin hydrochloride)

Alvespimycin hydrochloride 化学的及び物理的性質
名前と識別子
-
- Alvespimycin hydrochloride
- LogP
- 17-DMAG (Alvespimycin) HCl
- [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate,h
- 17-DMAG
- 17-DMAG hydrochloride
- 17-DMAG, HYDROCHLORIDE SALT
- 17-DMAG,hydrochloride Salt ( Alvespimycin HCl, NSC 707545, KOS-1022, )
- 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride
- KOS-1022
- NSC 707545
- BMS 826476
- KOS 1022
- 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin hydrochloride
- NSC707545
- Geldanamycin, monohydrochloride
- Alvespimycin hydrochloride [USAN]
- Alvespimycin (17-DMAG) HCl
- 17-DMAG.HCl
- SMR004702866
- Geldanamycin,17-demethoxy-17-((2-(dimethylamino)ethyl)amino)-, monohydrochloride
- G60949
- MLS006011078
- AC-36740
- DTXCID70382603
- D06554
- AKOS024457196
- BMS-826476
- ALVESPIMYCIN HYDROCHLORIDE [WHO-DD]
- 17-Demethoxy-17-[[2(dimethylamino)ethyl]amino]geldanamycin hydrochloride
- Q27263276
- CS-0162
- 17-Demethoxy-17-[[2(dimethylamino)ethyl]amino] geldanamycin hydrochloride
- HY-12024
- DTXSID40431773
- CCG-264834
- Alvespimycin hydrochloride (USAN)
- 17-DMAG HCl
- s1142
- MFCD09026908
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-((2-(DIMETHYLAMINO)ETHYL)AMINO)-13-HYDROXY-8,14-DIMETHOXY-4,10,12,16-TETRAMETHYL-3,20,22-TRIOXO-2-AZABICYCLO(16.3.1)DOCOSA-1(21),4,6,10,18-PENTAEN-9-YL CARBAMATE HYDROCHLORIDE
- Hydrochloride of (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-((2- (dimethylamino)ethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16- tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18- penten-9-yl carbamate
- CHEMBL2105630
- Alvespimycin (hydrochloride)
- 467214-21-7
- GELDANAMYCIN, 17-DEMETHOXY-17-((2-(DIMETHYLAMINO)ETHYL)AMINO)-, MONOHYDROCHLORIDE
- EX-A4128
- DFSYBWLNYPEFJK-IHLRWNDRSA-N
- UNII-612K359T69
- Alvespimycin HCl
- 612K359T69
- 17-DMAG HCl (Alvespimycin)
- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
-
- MDL: MFCD09026908
- インチ: 1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20-,25-,26-,28+,30-;/m1./s1
- InChIKey: DFSYBWLNYPEFJK-QBJGDBLXSA-N
- ほほえんだ: Cl[H].O(C([H])([H])[H])[C@@]1([H])[C@]([H])([C@]([H])(C([H])([H])[H])C([H])=C(C([H])([H])[H])[C@]([H])([C@@]([H])(C([H])=C([H])C([H])=C(C([H])([H])[H])C(N([H])C2=C([H])C(C(=C(C2=O)C([H])([H])[C@@]([H])(C([H])([H])[H])C1([H])[H])N([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])=O)=O)OC([H])([H])[H])OC(N([H])[H])=O)O[H] |c:17,32,t:28|
計算された属性
- せいみつぶんしりょう: 652.3238922 g/mol
- どういたいしつりょう: 652.3238922 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 45
- 回転可能化学結合数: 8
- 複雑さ: 1230
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 170
- ぶんしりょう: 653.2
じっけんとくせい
- ふってん: 826.5°C at 760 mmHg
- フラッシュポイント: 453.7°C
Alvespimycin hydrochloride セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Alvespimycin hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC31198-100 mg |
17-DMAG HCl |
467214-21-7 | 98% | 100mg |
$180.0 | 2022-03-01 | |
abcr | AB252301-100 mg |
17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin hydrochloride, 99%; . |
467214-21-7 | 99% | 100 mg |
€449.80 | 2023-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-1 mL * 10 mM (in DMSO) |
Alvespimycin hydrochloride |
467214-21-7 | 99.94% | 1 mL * 10 mM (in DMSO) |
¥ 460 | 2023-09-07 | |
abcr | AB252301-25mg |
17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin hydrochloride, 99%; . |
467214-21-7 | 99% | 25mg |
€198.50 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-2 mg |
Alvespimycin hydrochloride |
467214-21-7 | 99.94% | 2mg |
¥291.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-25 mg |
Alvespimycin hydrochloride |
467214-21-7 | 99.94% | 25mg |
¥867.00 | 2022-04-26 | |
TRC | D470930-2.5mg |
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride |
467214-21-7 | 2.5mg |
$ 161.00 | 2023-09-07 | ||
DC Chemicals | DC31198-500 mg |
17-DMAG HCl |
467214-21-7 | 98% | 500mg |
$550.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-10 mg |
Alvespimycin hydrochloride |
467214-21-7 | 99.94% | 10mg |
¥597.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-1 mL * 10 mM (in DMSO) |
Alvespimycin hydrochloride |
467214-21-7 | 99.94% | 1 mL * 10 mM (in DMSO) |
¥727.00 | 2022-04-26 |
Alvespimycin hydrochloride 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Alvespimycin hydrochlorideに関する追加情報
Alvespimycin Hydrochloride: A Comprehensive Overview
Alvespimycin hydrochloride (CAS No. 467214-21-7) is a novel compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, often referred to as alvespimycin HCl, belongs to a class of molecules that exhibit remarkable biological activity, making it a subject of extensive research in various fields, including pharmacology, biotechnology, and materials science.
The alvespimycin hydrochloride mechanism of action has been extensively studied, revealing its ability to interact with specific biological targets. Recent studies have highlighted its potential as a novel therapeutic agent, particularly in the treatment of infectious diseases and certain types of cancers. The compound's ability to modulate cellular pathways has been a focal point of research, with findings suggesting its role in inhibiting key enzymes involved in disease progression.
One of the most intriguing aspects of alvespimycin hydrochloride is its structural uniqueness. Its molecular architecture allows for high specificity in binding to target molecules, which is a critical factor in drug design. Researchers have employed advanced computational methods, such as molecular docking and dynamic simulations, to elucidate the alvespimycin hydrochloride structure-function relationship. These studies have provided valuable insights into how slight modifications to the molecule can enhance its efficacy and reduce potential side effects.
Recent advancements in synthetic chemistry have enabled the development of more efficient methods for the synthesis of alvespimycin hydrochloride. These methods not only improve the scalability of production but also reduce costs, making it more accessible for large-scale studies. The compound's synthesis involves a series of intricate reactions, including nucleophilic substitutions and cyclizations, which are meticulously optimized to ensure high purity and yield.
In terms of applications, alvespimycin hydrochloride has shown promise in both therapeutic and diagnostic contexts. Its potential as an anti-cancer agent has been explored in preclinical models, with encouraging results indicating its ability to inhibit tumor growth without significant toxicity to healthy cells. Additionally, its role as an anti-microbial agent has been investigated, particularly against drug-resistant bacterial strains, highlighting its potential in combating antibiotic resistance.
The alvespimycin hydrochloride clinical trials are currently underway, with phase I studies focusing on safety profiles and pharmacokinetics. Early results suggest favorable bioavailability and minimal adverse effects, which are critical factors for its transition into clinical practice. Researchers are also exploring combination therapies involving alvespimycin hydrochloride, aiming to enhance its efficacy while minimizing resistance development.
Beyond its therapeutic applications, alvespimycin hydrochloride has also found utility in diagnostic tools. Its ability to bind specifically to certain biomarkers makes it a candidate for the development of highly sensitive assays for early disease detection. This dual functionality underscores the compound's versatility and broad applicability across diverse scientific domains.
In conclusion, alvespimycin hydrochloride (CAS No. 467214-21-7) represents a groundbreaking advancement in chemical science with immense potential across multiple fields. Its unique properties, coupled with ongoing research efforts, position it as a promising candidate for addressing some of the most pressing challenges in modern medicine and diagnostics.
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